molecular formula C33H38N4O7 B12414339 2-Hydroxy Irinotecan-d10

2-Hydroxy Irinotecan-d10

Cat. No.: B12414339
M. Wt: 612.7 g/mol
InChI Key: DDBHYRUFETXXKP-YDCAFJPWSA-N
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Description

2-Hydroxy Irinotecan-d10 is a deuterated analogue of 2-Hydroxy Irinotecan, which is a derivative of the well-known anticancer drug irinotecan. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of irinotecan and its derivatives. The molecular formula of this compound is C33H28D10N4O7, and it has a molecular weight of 612.74 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Irinotecan-d10 involves multiple steps, including the introduction of deuterium atoms into the molecule. One common method involves the use of organic synthesis techniques to replace specific hydrogen atoms with deuterium. This process often requires specialized reagents and conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in small batches due to its specialized application in research .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Irinotecan-d10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogues with altered hydrogen content .

Scientific Research Applications

2-Hydroxy Irinotecan-d10 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

2-Hydroxy Irinotecan-d10 exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound forms a stable complex with the enzyme, preventing it from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved in this mechanism include the topoisomerase I enzyme and the DNA strands .

Comparison with Similar Compounds

2-Hydroxy Irinotecan-d10 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic properties compared to non-deuterated analogues. Similar compounds include:

This compound stands out due to its enhanced stability and altered metabolic profile, making it a valuable tool in research settings.

Properties

Molecular Formula

C33H38N4O7

Molecular Weight

612.7 g/mol

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2

InChI Key

DDBHYRUFETXXKP-YDCAFJPWSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(C(C2)O)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7

Origin of Product

United States

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